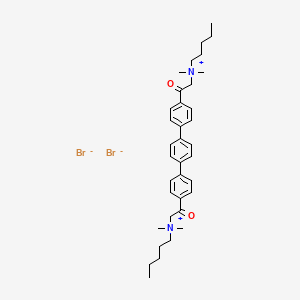
Ammonium, (p-terphenyl-4,4''-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) is a complex organic compound with a unique structure that includes a p-terphenyl backbone. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) typically involves multiple steps. The process begins with the preparation of p-terphenyl, which is then functionalized to introduce the oxoethylene and pentyldimethylammonium groups. The final step involves the addition of bromide ions to form the dibromide salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove oxygen atoms or reduce double bonds.
Substitution: This compound can undergo nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neuromuscular disorders.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis(pentyldimethyl-, dibromide) involves its interaction with specific molecular targets. In biological systems, it acts as a neuromuscular blocking agent by binding
Propiedades
Número CAS |
73206-32-3 |
|---|---|
Fórmula molecular |
C36H50Br2N2O2 |
Peso molecular |
702.6 g/mol |
Nombre IUPAC |
[2-[4-[4-[4-[2-[dimethyl(pentyl)azaniumyl]acetyl]phenyl]phenyl]phenyl]-2-oxoethyl]-dimethyl-pentylazanium;dibromide |
InChI |
InChI=1S/C36H50N2O2.2BrH/c1-7-9-11-25-37(3,4)27-35(39)33-21-17-31(18-22-33)29-13-15-30(16-14-29)32-19-23-34(24-20-32)36(40)28-38(5,6)26-12-10-8-2;;/h13-24H,7-12,25-28H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
LSOJWFGMALJYER-UHFFFAOYSA-L |
SMILES canónico |
CCCCC[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CCCCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


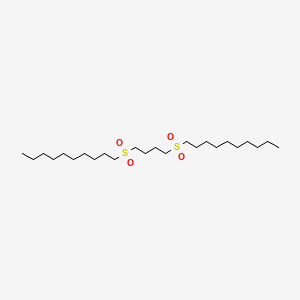
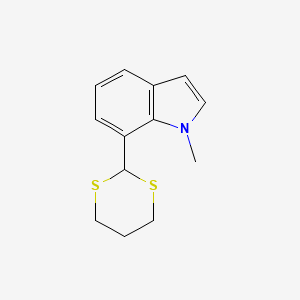
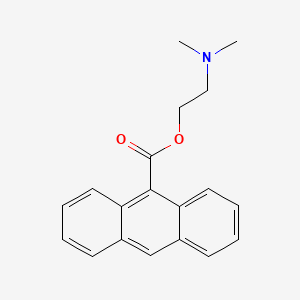
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
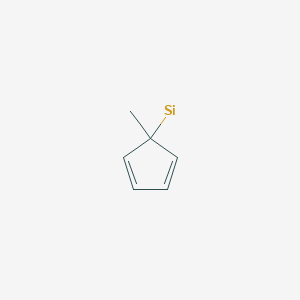
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
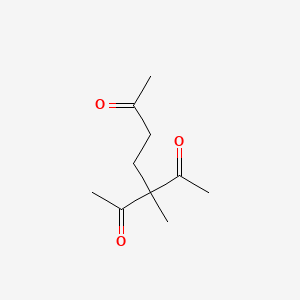
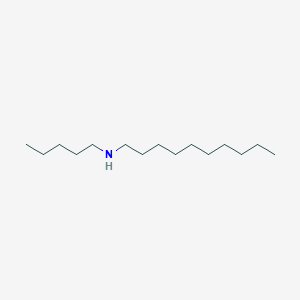
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
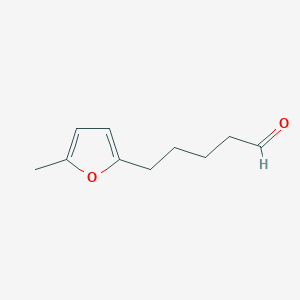
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
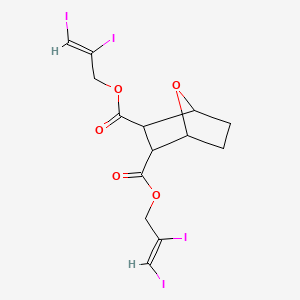
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
